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Introduction
Caprine enterovirus (CEV), a member of the Enterovirus G species, is an emerging pathogen

causing severe diarrhea, high morbidity, and mortality in goat herds, posing a significant threat

to the goat industry.[1][2] Understanding the pathogenesis of CEV and developing effective

countermeasures requires a reliable and reproducible animal model. This guide provides a

comprehensive validation of the neonatal murine model for CEV studies, comparing its

performance with alternative models used for other enteroviruses and presenting supporting

experimental data.

The Neonatal Murine Model for Caprine Enterovirus
(CEV-JL14)
Recent studies have successfully established the neonatal ICR mouse as a susceptible model

for the caprine enterovirus strain CEV-JL14.[1] This model provides a valuable tool to

investigate viral pathogenesis, tissue tropism, and the host immune response to CEV infection.
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Initial studies demonstrated that among different mouse strains tested (ICR, BALB/c, and

Kunming), neonatal ICR mice were susceptible to CEV-JL14 infection.[1] The minimal infective

dose was determined to be 10^6 TCID50, and the virus was capable of establishing infection

through various routes, including intraperitoneal, intramuscular, subcutaneous, oral, and

intranasal administration.[1]

Viral Tropism and Pathogenesis
Following infection, CEV-JL14 was detected in a wide range of tissues, with the highest viral

loads found in the heart, liver, lung, kidney, and intestine.[1][3] Histopathological examination

revealed significant lesions, including interstitial edema, necrosis, and lymphocyte infiltration in

these tissues, mirroring the systemic nature of the disease observed in goats.

Comparative Analysis: Neonatal Murine Model vs.
Other Enterovirus Models
While the neonatal ICR mouse is the primary model for CEV, comparing its characteristics to

models used for other significant human enteroviruses, such as Enterovirus A71 (EV-A71) and

Enterovirus D68 (EV-D68), provides valuable context for its application.
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Feature
Neonatal ICR
Mouse (CEV-
JL14)

Neonatal ICR
Mouse (EV-
A71)

Neonatal
C57BL/6
Mouse (EV-
A71)

Neonatal ICR
Mouse (EV-
D68)

Susceptibility Susceptible[1]

Susceptible, but

less so than

C57BL/6[4][5]

Highly

susceptible[4][5]

Susceptible to

specific strains

(e.g., US/MO/14-

18947)[6]

Key Clinical

Signs

Not explicitly

detailed in

provided

abstracts

Limb paralysis,

weight loss[4][7]

Limb paralysis,

weight loss[4][5]

Progressive limb

paralysis[6]

Mortality Rate

Not explicitly

detailed in

provided

abstracts

High, dose- and

age-

dependent[7]

High, dose-

dependent[4]

High, age- and

dose-

dependent[6]

Primary Target

Tissues

Heart, liver, lung,

kidney,

intestine[1][3]

Nervous system,

skeletal

muscle[7]

Brain, spinal

cord, skeletal

muscle, lungs[4]

Limb muscle,

spinal cord[6]

Viral Load (Peak)

High in target

tissues (log10

copies/g)[1]

High in brain and

muscle

Markedly higher

than in BALB/c

mice[4]

High in limb

muscle and

spinal cord (viral

RNA copies/mg)

[6]

Note: Quantitative data for mortality rates and clinical scores for the CEV-JL14 model are not

available in the provided search results.

Alternative Models for Enterovirus Studies
While the neonatal murine model is widely used due to its cost-effectiveness and ease of

manipulation, other models have been explored for different enteroviruses, primarily human

pathogens.
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Gerbils: Mongolian gerbils have been used to study EV-A71, exhibiting neurological signs

and lung pathology not always seen in mice.

Non-Human Primates: Cynomolgus macaques are considered a gold-standard model for

poliovirus and have been used for EV-A71 research due to their physiological similarity to

humans. However, ethical and cost considerations limit their widespread use.

Currently, there are no established and validated alternative animal models specifically for

caprine enterovirus research, making the neonatal ICR mouse model the most critical tool

available.

Experimental Workflows and Signaling Pathways
Experimental Workflow for Validating a Neonatal Murine
Model
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Caption: Workflow for validating a neonatal murine model for CEV.
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Caption: General enterovirus replication and host immune response.

Experimental Protocols
Virus Isolation and Titration (TCID50 Assay)

Cell Culture: Grow a suitable cell line (e.g., Vero or MDBK cells) to 80-90% confluency in 96-

well plates.[8]

Serial Dilution: Prepare ten-fold serial dilutions of the virus-containing sample in cell culture

medium.[8][9]

Infection: Inoculate the cell monolayers with each viral dilution in replicate wells. Include

uninfected cells as a negative control.[8][9]

Incubation: Incubate the plates at 37°C in a CO2 incubator and observe daily for cytopathic

effect (CPE) for 3-7 days.[8][9]

Endpoint Determination: Record the number of wells showing CPE for each dilution.

Calculation: Calculate the 50% tissue culture infective dose (TCID50) using the Reed-

Muench method.[8]

RNA Extraction and Real-Time RT-PCR (qRT-PCR)
Tissue Homogenization: Homogenize collected tissue samples in a suitable lysis buffer.

RNA Extraction: Extract total RNA from the tissue homogenates using a commercial RNA

isolation kit according to the manufacturer's instructions.

qRT-PCR Reaction Setup: Prepare a one-step qRT-PCR master mix containing reverse

transcriptase, DNA polymerase, specific primers and probe for the enterovirus 5' UTR, and

the extracted RNA template.[10][11][12][13]

Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument with the following

general cycles:
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Reverse Transcription: e.g., 50°C for 10-30 minutes.[11][12]

Initial Denaturation: e.g., 95°C for 2-5 minutes.[12]

Cycling (40-45 cycles):

Denaturation: e.g., 95°C for 15 seconds.[13]

Annealing/Extension: e.g., 60°C for 1 minute.[13]

Data Analysis: Determine the cycle threshold (Ct) values and quantify the viral RNA copies

by comparing to a standard curve generated from a known quantity of viral RNA.

Immunohistochemistry (IHC)
Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in

paraffin. Cut thin sections (4-6 µm) and mount on slides.[14]

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate

through a graded series of ethanol to water.

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or

EDTA buffer (pH 8.0).[15][16]

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific

antibody binding with a blocking serum (e.g., normal goat serum).[15]

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for an

enterovirus antigen (e.g., VP1 or 2A protease) overnight at 4°C.[15][17]

Secondary Antibody Incubation: Apply a biotinylated or enzyme-labeled secondary antibody

and incubate.[16]

Detection: Use an avidin-biotin-peroxidase complex or a polymer-based detection system,

followed by a chromogen (e.g., DAB) to visualize the antigen.[14]

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and

mount with a coverslip.
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Microscopic Examination: Examine the slides under a light microscope to assess the

presence and localization of the viral antigen.

Conclusion
The neonatal ICR murine model for caprine enterovirus (CEV-JL14) is a validated and

essential tool for studying the pathogenesis of this emerging veterinary pathogen. While it

shares some characteristics with murine models for human enteroviruses, its specific

application to CEV provides a unique platform for investigating viral tropism, host-virus

interactions, and for the preliminary evaluation of vaccines and antiviral therapies. The detailed

protocols provided in this guide offer a foundation for researchers to utilize this model

effectively in their efforts to combat caprine enterovirus infections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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